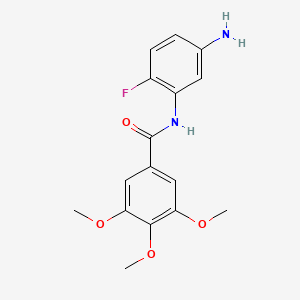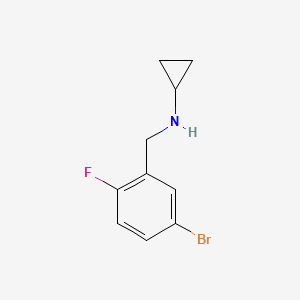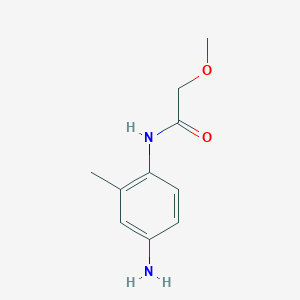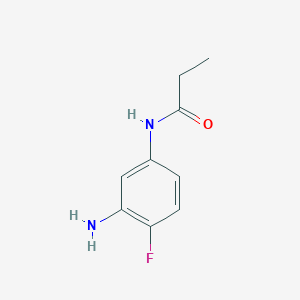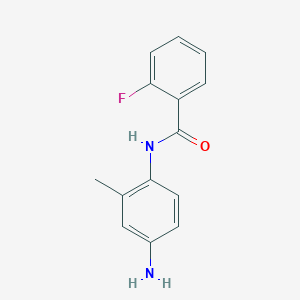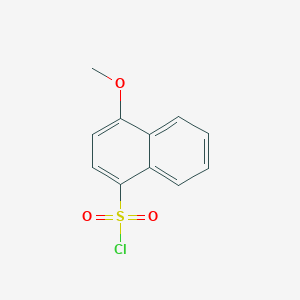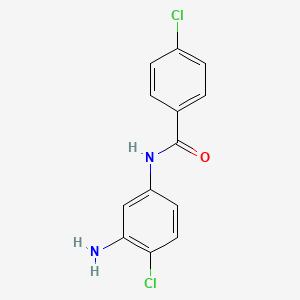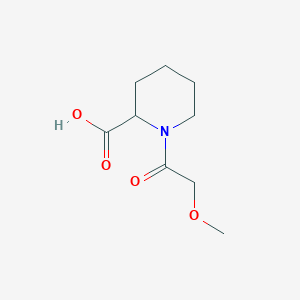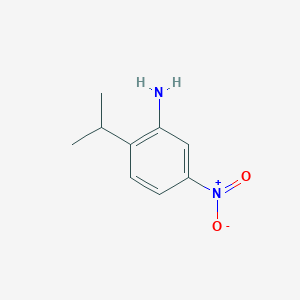
2-Isopropyl-5-nitroaniline
概要
説明
2-Isopropyl-5-nitroaniline is a compound with the CAS Number: 132475-93-5 and a linear formula of C9H12N2O2 . It has a molecular weight of 180.21 . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is in liquid form .
Synthesis Analysis
The synthesis of nitroaniline compounds like this compound can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C9H12N2O2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,10H2,1-2H3 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .科学的研究の応用
Environmental Pollution and Reduction
2-nitroaniline, a closely related compound to 2-isopropyl-5-nitroaniline, is a highly toxic environmental contaminant. Its reduction to less toxic products like o-phenylenediamine, using various reducing agents and catalytic systems, is a significant research area. Silica-supported gold nanoparticles are a frequently reported catalyst for this reduction in aqueous media (Naseem, Begum, & Farooqi, 2017).
Solubility and Thermodynamics
The solubility of 2-chloro-5-nitroaniline, another variant, in various solvents has been extensively studied. Understanding its solubility behavior is crucial for applications in different mediums and temperatures (Xu & Wang, 2019).
Polymer-Based Drug Delivery
N-(2-Hydroxypropyl)methacrylamide copolymers with oligopeptidyl-p-nitroanilide side-chains are potential drug delivery systems. These copolymers are designed for efficient degradation by lysosomal enzymes, which is crucial for controlled drug release (Duncan et al., 1983).
Electronic Properties and Applications
The electronic properties of nitroaniline isomers, like their hyperpolarizabilities, are relevant for understanding intramolecular charge transfer. This knowledge is valuable for applications in electronic and photonic devices (Oudar & Chemla, 1977).
Enhanced SHG in Polymorphic Crystals
Studies on p-nitroaniline mixed with its N-alkyl derivatives, particularly isopropyl-NA, have shown enhanced second-harmonic generation (SHG) activity. This indicates potential applications in non-linear optics (Tasaka et al., 1991).
Wastewater Treatment and Analysis
The determination of nitroaniline and dinitroaniline isomers in wastewater using high-performance liquid chromatography is an important aspect of environmental monitoring (Tong, Guo, & Liu, 2010).
Catalysis and Nanoparticle Applications
Catalytic reduction studies involving nitroanilines using various nanoparticles provide insights into reaction mechanisms and efficiencies. Such studies are vital for environmental remediation and industrial catalysis (Naghash-Hamed, Arsalani, & Mousavi, 2022).
Safety and Hazards
特性
IUPAC Name |
5-nitro-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEVGYZHNPSPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597065 | |
| Record name | 5-Nitro-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132475-93-5 | |
| Record name | 5-Nitro-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

